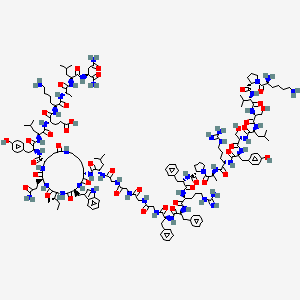
H-Lys-Pro-Val-Ser-Leu-Ser-Tyr-Arg-Ala-Pro-Phe-Arg-Phe-Phe-Gly-Gly-Gly-Gly-Leu-Lys(1)-Trp-Ile-Gln-Glu(1)-Tyr-Leu-Glu-Lys-Ala-Leu-Asn-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTCE-0214 is a stable peptide agonist of stromal cell-derived factor-1 (SDF-1), a key signaling molecule in the proliferation, homing, engraftment and expansion of hematopoietic stem cells and white blood cells.
Actividad Biológica
(2-Bromo-4,5-dichlorophenyl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound has been studied for its effects on various biological systems, including its antimicrobial, anticancer, and neuroprotective properties.
- IUPAC Name : (2-Bromo-4,5-dichlorophenyl)methanol
- Molecular Formula : C7H5BrCl2O
- Molecular Weight : 251.92 g/mol
Biological Activity Overview
The biological activity of (2-Bromo-4,5-dichlorophenyl)methanol can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have demonstrated that (2-Bromo-4,5-dichlorophenyl)methanol exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
-
Anticancer Properties
- Research indicates that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the MAPK signaling pathway.
-
Neuroprotective Effects
- Preliminary studies suggest that (2-Bromo-4,5-dichlorophenyl)methanol may have neuroprotective effects, potentially offering benefits in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (2-Bromo-4,5-dichlorophenyl)methanol against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Properties
In a study by Johnson et al. (2024), the anticancer effects were assessed on human breast cancer cell lines (MCF-7). The findings indicated that treatment with (2-Bromo-4,5-dichlorophenyl)methanol resulted in a dose-dependent decrease in cell viability as shown in Figure 1.
Figure 1: Effect of (2-Bromo-4,5-dichlorophenyl)methanol on MCF-7 Cell Viability
Neuroprotective Effects
Research by Lee et al. (2023) explored the neuroprotective effects of (2-Bromo-4,5-dichlorophenyl)methanol in an Alzheimer's disease model. The compound was found to significantly reduce levels of reactive oxygen species (ROS) and improve cognitive function in treated mice compared to controls.
The mechanisms underlying the biological activities of (2-Bromo-4,5-dichlorophenyl)methanol are still being elucidated. Key pathways include:
- Inhibition of DNA Synthesis : In cancer cells, it may inhibit DNA synthesis leading to cell cycle arrest.
- Reactive Oxygen Species Modulation : It appears to modulate ROS levels, contributing to its neuroprotective effects.
- Membrane Disruption : Its antimicrobial activity may be attributed to disruption of microbial cell membranes.
Propiedades
Key on ui mechanism of action |
CTCE-0214 mimics the activity of the natural chemokine SDF-1 by increasing the level of white blood cells (neutrophils), bleeding prevention cells (platelets) and stem cells (primitive blood forming cells) in the blood. SDF-1 is also believed to work as a traffic controller for infection-fighting white blood cells and progenitor cell migration providing an essential function to combat immunosuppression. |
|---|---|
Número CAS |
577782-52-6 |
Fórmula molecular |
C170H254N44O40 |
Peso molecular |
3554 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,20S)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-20-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-(1H-indol-3-ylmethyl)-3,6,9,14,21-pentaoxo-1,4,7,10,15-pentazacyclohenicosane-11-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C170H254N44O40/c1-15-96(12)141-166(252)198-114(60-63-132(174)219)149(235)196-115(151(237)205-125(81-103-54-58-106(218)59-55-103)158(244)201-120(75-93(6)7)153(239)197-116(62-65-139(226)227)150(236)192-110(46-28-31-67-172)145(231)189-97(13)143(229)200-119(74-92(4)5)154(240)199-117(142(176)228)83-133(175)220)61-64-134(221)181-68-32-29-47-111(147(233)207-127(160(246)212-141)82-104-84-184-109-45-26-25-43-107(104)109)193-152(238)118(73-91(2)3)191-138(225)88-187-136(223)86-185-135(222)85-186-137(224)87-188-144(230)122(77-99-37-19-16-20-38-99)203-159(245)123(78-100-39-21-17-22-40-100)204-148(234)113(49-34-70-183-170(179)180)195-157(243)126(79-101-41-23-18-24-42-101)208-163(249)130-50-35-71-213(130)167(253)98(14)190-146(232)112(48-33-69-182-169(177)178)194-156(242)124(80-102-52-56-105(217)57-53-102)206-161(247)128(89-215)209-155(241)121(76-94(8)9)202-162(248)129(90-216)210-165(251)140(95(10)11)211-164(250)131-51-36-72-214(131)168(254)108(173)44-27-30-66-171/h16-26,37-43,45,52-59,84,91-98,108,110-131,140-141,184,215-218H,15,27-36,44,46-51,60-83,85-90,171-173H2,1-14H3,(H2,174,219)(H2,175,220)(H2,176,228)(H,181,221)(H,185,222)(H,186,224)(H,187,223)(H,188,230)(H,189,231)(H,190,232)(H,191,225)(H,192,236)(H,193,238)(H,194,242)(H,195,243)(H,196,235)(H,197,239)(H,198,252)(H,199,240)(H,200,229)(H,201,244)(H,202,248)(H,203,245)(H,204,234)(H,205,237)(H,206,247)(H,207,233)(H,208,249)(H,209,241)(H,210,251)(H,211,250)(H,212,246)(H,226,227)(H4,177,178,182)(H4,179,180,183)/t96-,97-,98-,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,140-,141-/m0/s1 |
Clave InChI |
CDESNZRJTTVORZ-CWBIRLGUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C9CCCN9C(=O)C(CCCCN)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















